(R)-Benzyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate
Description
Properties
IUPAC Name |
benzyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(2)15(12(8-16)10-19-14)13(17)18-9-11-6-4-3-5-7-11/h3-8,12H,9-10H2,1-2H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOZTZIZWRRDMM-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C=O)C(=O)OCC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@H](CO1)C=O)C(=O)OCC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465177 | |
| Record name | (R)-Benzyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133464-37-6 | |
| Record name | Benzyl (R)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133464-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-Benzyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate typically involves the reaction of ®-4-formyl-2,2-dimethyloxazolidine-3-carboxylate with benzyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the benzyl group onto the oxazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the molar ratios of reactants. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Aqueous Wittig Reaction for Bioconjugation
This compound enables site-specific protein modifications in aqueous environments:
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Conditions : PBS buffer (pH 7.4), room temperature, with water-soluble phosphonium ylides .
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Efficiency : Demonstrated >80% conversion in model protein systems, confirmed by MALDI-TOF analysis .
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Significance : Provides a chemoselective strategy for installing bioorthogonal handles on biomolecules .
Reduction and Oxidation Pathways
While the formyl group is typically preserved for further reactions, controlled reductions have been explored:
DIBAL-H Reduction of Precursor Esters
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Procedure : Reduction of 3-benzyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate with DIBAL-H (-80°C, toluene) yields the formyl derivative .
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Purification : Column chromatography (25% ethyl acetate/hexane) achieves >95% purity .
Structural and Spectroscopic Data
Key characterization data for reaction intermediates:
Comparative Reactivity Insights
The formyl group’s position and oxazolidine ring rigidity influence reactivity:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Several studies have indicated that oxazolidine derivatives exhibit antimicrobial properties. (R)-Benzyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate has been tested against various bacterial strains, showing potential as a lead compound for developing new antibiotics .
Chiral Building Block : The compound serves as a chiral building block in the synthesis of pharmaceuticals. Its ability to introduce chirality into molecules makes it valuable in the production of enantiomerically pure drugs, which are crucial in pharmacology to ensure efficacy and reduce side effects .
Organic Synthesis
Synthesis of Complex Molecules : this compound is utilized in the synthesis of more complex organic molecules. Its functional groups allow for various reactions such as nucleophilic additions and condensation reactions, making it a versatile intermediate in organic synthesis .
Reagent in Asymmetric Synthesis : The compound is also employed as a reagent in asymmetric synthesis protocols. It aids in the formation of chiral centers in target molecules, which is essential for creating drugs with specific desired effects .
Material Science
Polymer Chemistry : Research has explored the incorporation of this compound into polymer matrices. Its unique properties can enhance the mechanical strength and thermal stability of polymers, leading to the development of advanced materials for various applications .
Case Studies
Mechanism of Action
The mechanism of action of ®-Benzyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate involves its ability to participate in nucleophilic and electrophilic reactions due to the presence of the formyl and benzyl groups. The oxazolidine ring provides a stable framework that can undergo various transformations, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Structural Analogs
The following table compares key structural and functional attributes of (R)-Benzyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate with analogous compounds:
Stereochemical Outcomes
- Oxazolidines: The 2,2-dimethyl substitution enforces rigidity, enabling high diastereoselectivity (up to 6:1 dr) in Grignard additions under chelation control . Non-chelating conditions favor alternative stereoselectivity .
- Thiazolidines : Sulfur’s larger atomic size reduces ring strain but may lower selectivity due to weaker directional bonding .
Research Findings and Data
Biological Activity
(R)-Benzyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate (CAS Number: 133464-37-6) is a chiral oxazolidine derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of 1,3-oxazolidines, which are known for their utility in pharmaceuticals, agrochemicals, and organic synthesis. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H17NO4
- Molecular Weight : 263.29 g/mol
- IUPAC Name : Benzyl (R)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate
- Purity : Typically ≥95% in commercial preparations .
Synthesis
The synthesis of this compound often involves multi-component reactions that yield high optical purity. A notable method includes the reaction of anilines with ethyl glyoxalate and epoxides under optimized conditions to produce various chiral oxazolidine derivatives .
Reaction Scheme
The general synthetic route can be summarized as follows:
- Starting Materials : Aniline derivatives, ethyl glyoxalate.
- Reaction Conditions : Use of chiral Lewis acids as catalysts.
- Products : Chiral oxazolidine derivatives with varying substituents.
Antimicrobial Activity
Research indicates that oxazolidine derivatives exhibit significant antimicrobial properties. For example, studies on structurally related compounds have shown efficacy against various bacterial strains . The mechanism often involves interference with bacterial protein synthesis.
Antidiabetic Potential
A structure-activity relationship (SAR) study has identified oxazolidine derivatives as potential candidates for antidiabetic agents. These compounds may act by modulating glucose metabolism or enhancing insulin sensitivity .
Enzyme Inhibition
Some studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be fully elucidated .
Case Studies
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Antimicrobial Efficacy : A study demonstrated that related oxazolidine compounds exhibited broad-spectrum activity against Gram-positive bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentrations (MICs) were determined to assess potency .
Compound MIC (µg/mL) Activity Compound A 8 Effective Compound B 16 Moderate (R)-Benzyl 4-formyl... 32 Weak - Antidiabetic Effects : In vivo studies on diabetic models showed that administration of certain oxazolidine derivatives led to a significant reduction in blood glucose levels compared to control groups .
Q & A
Q. Critical Parameters :
- Strict temperature control during Grignard addition.
- Use of anhydrous solvents and inert atmosphere to prevent hydrolysis.
- TLC monitoring (25% ethyl acetate in hexane, ninhydrin visualization) to track reaction progress .
Basic: What spectroscopic methods are most effective for characterizing this compound, and what diagnostic signals should researchers prioritize?
Methodological Answer:
- ¹H NMR (CDCl₃) :
- ¹³C NMR :
- Optical Rotation : Measure using a polarimeter (e.g., [α]₂₀ᴰ = +X° in CHCl₃) to confirm enantiopurity .
- TLC : Rf = 0.25 in 25% ethyl acetate/hexane .
Prioritize : Vinyl protons (confirming Grignard addition) and tert-butyl signals (assessing protecting group integrity).
Basic: What safety precautions are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
- Storage : Keep in sealed containers under inert gas (argon) at −20°C to prevent oxidation .
Advanced: How can researchers leverage the diastereoselectivity of nucleophilic additions to this compound, and what factors influence 1,2-asymmetric induction?
Methodological Answer:
Diastereoselectivity is controlled by chelation vs. non-chelation pathways :
- Chelation Control : Use Lewis acids (e.g., MgBr₂) to stabilize transition states, favoring syn-addition .
- Non-Chelation Conditions : Polar aprotic solvents (e.g., THF) and bulky reagents favor anti-addition via steric effects .
Example : Vinyl Grignard addition at −75°C yields a 6:1 diastereomer ratio due to chelation-controlled transition states .
Q. Key Factors :
- Temperature: Lower temperatures favor kinetic control.
- Solvent polarity: THF enhances reagent solubility and selectivity .
Advanced: What strategies are employed to prevent racemization during downstream functionalization of derivatives from this oxazolidine scaffold?
Methodological Answer:
- Inert Atmosphere : Conduct reactions under argon/nitrogen to avoid moisture-induced ring-opening .
- Low-Temperature Workup : Quench Grignard reactions with NH₄Cl at −40°C to minimize epimerization .
- Protecting Group Stability : The oxazolidine ring resists racemization under basic/neutral conditions but opens under acidic hydrolysis (e.g., HCl/MeOH) to yield α-amino acids .
Advanced: How has this compound been utilized in the synthesis of complex natural products, and what key structural motifs does it enable?
Methodological Answer:
The compound serves as a chiral serine equivalent in synthesizing:
Q. Table 1: Selected Applications in Natural Product Synthesis
| Natural Product | Key Structural Motif | Reference |
|---|---|---|
| Calicheamicin γ₁ᴵ | Amino sugar | |
| Capreomycidin | β-Hydroxy-α-amino acid | |
| Epicapreomycidin | Oxazolidine ring |
Advanced: What chromatographic techniques are most effective for resolving diastereomers formed during Grignard additions to this aldehyde?
Methodological Answer:
- Radial Chromatography : Use silica gel with stepwise ethyl acetate/hexane gradients (0% → 15%) to separate diastereomers .
- TLC Monitoring : Spot fractions on silica plates (25% ethyl acetate/hexane) and visualize with ninhydrin .
- Solvent System Optimization : Adjust polarity to achieve baseline separation (Rf difference ≥ 0.1) .
Advanced: How does the oxazolidine ring's stability under various reaction conditions influence protecting group strategies in multi-step syntheses?
Methodological Answer:
- Acid Sensitivity : The ring opens under HCl/MeOH to yield primary alcohols, enabling late-stage functionalization .
- Base Stability : Resists hydrolysis in NaHCO₃, allowing orthogonal deprotection of other groups (e.g., tert-butyl esters) .
- Oxidative Conditions : MnO₂ selectively oxidizes the primary alcohol to carboxylic acids without ring cleavage .
Strategic Advantage : The oxazolidine acts as a temporary chiral auxiliary , removable after key bond-forming steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
